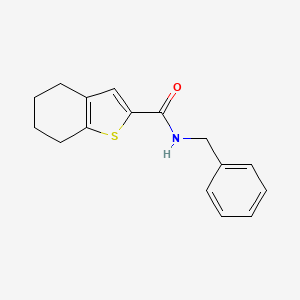

N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide" is a derivative of benzothiophene, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring. This particular derivative is modified with a carboxamide group and a benzyl substituent, which may influence its chemical and biological properties. The compound is related to various research studies focusing on the synthesis and analysis of benzothiophene derivatives with potential biological activities, such as analgesic, anti-inflammatory, antiarrhythmic, and serotonin antagonist effects .

Synthesis Analysis

The synthesis of related benzothiophene carboxamide derivatives often involves a "one pot synthesis" method, which is both simple and highly effective. For example, the synthesis of N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides starts with the reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid and N,N'-carbonyldiimidazole in anhydrous N,N-dimethylformamide, followed by amidation with hetarylalkyl- or benzylamines . Similarly, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are synthesized by reacting aromatic aldehydes with the amino compound in ethanol .

Molecular Structure Analysis

The molecular and crystal structures of benzothiophene derivatives have been studied using X-ray diffraction analysis. For instance, the molecular conformations of N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides in the crystal correlate well with their analgesic potency . Additionally, the dihedral angles between the thiophene ring and other substituents, such as the ethyl ester group and the pyridine-4-carboxamide unit, have been measured to understand the compound's conformation .

Chemical Reactions Analysis

The chemical reactivity of benzothiophene derivatives is influenced by the substituents on the aromatic core. For example, the influence of substituents on the aromatic aldehydes affects the completeness of the condensation reaction when synthesizing azomethine derivatives . The presence of different functional groups can also lead to various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's supramolecular aggregation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives, such as solubility, melting point, and stability, can be tuned by modifying the side chain length and terminal functional groups. For instance, carboxylic acid derivatives of benzene-1,3,5-tricarboxamide tend to form gels, while ester derivatives form crystalline phases with thermotropic phase transitions . The purity of synthesized compounds is often assessed using techniques like high-performance liquid chromatography (HPLC), ensuring a purity of more than 95% .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrate the chemical's relevance in pharmaceutical science. These derivatives exhibit potential cytostatic, antitubercular, and anti-inflammatory activities, emphasizing the importance of their structural analysis and synthesis optimization for medical chemistry applications (С. Чиряпкин et al., 2021).

Antitumor Activity

Research on the synthesis of new derivatives and investigation of their antitumor activity highlights the compound's potential in cancer treatment. The study identifies derivatives with significant antitumor effects, pointing towards the chemical's utility in developing innovative anti-cancer agents (Y. Ostapiuk, D. A. Frolov, V. Matiychuk, 2017).

Molecular Assembly and Catalysis

The exploration of new supramolecular packing motifs, including the study of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, reveals insights into molecular organization relevant to columnar liquid crystals. This research underscores the compound's applicability in materials science, particularly in the design and understanding of liquid crystal structures (M. Lightfoot, F. Mair, R. Pritchard, J. Warren, 1999).

Heterogeneous Catalysis

The development of amide functionalized covalent organic frameworks (COFs) using benzene-1,3,5-tricarboxamides as building blocks exemplifies the compound's role in catalysis. These COFs demonstrate efficient catalytic performance in Knoevenagel condensation, highlighting their potential in heterogeneous catalysis applications (Yang Li et al., 2019).

Antimalarial Research

Investigations into benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl‐ACP reductase reveal the compound's potential in antimalarial drug development. Specific derivatives demonstrate potent inhibitory effects, offering a promising avenue for creating effective antimalarial therapies (Tanushree Banerjee et al., 2011).

properties

IUPAC Name |

N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-3,6-7,10H,4-5,8-9,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPINRLZHBPHQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3-Diacetyloxy-5-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(4-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B3010700.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)

![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)

![(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide](/img/structure/B3010709.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B3010711.png)

![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)

![N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3010715.png)

![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)